

estradiol undecylate intramuscular injection protocol oil solution

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Compound Focus: Estradiol undecylate

CAS No.: 3571-53-7

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Introduction to Estradiol Undecylate

Estradiol undecylate (EU, EUn, E2U) is a natural estrogen ester acting as a long-acting prodrug of estradiol [1] [2]. When administered via intramuscular (IM) injection in an oil solution, it forms a depot at the injection site, ensuring a slow release and prolonged duration of action, ranging from one to four months depending on the dose [1]. This makes it suitable for chronic conditions requiring sustained estrogen exposure, though its clinical use has largely been discontinued [1] [2].

Estradiol undecylate is a very long-acting ester due to its long fatty acid chain (10 carbons), which increases lipophilicity and slows release from the injection-site depot [2]. The medication has been used in high-dose estrogen therapy for prostate cancer and historically in gender-affirming hormone therapy [1].

Chemical and Pharmacological Properties

Chemical Name: Estradiol undecylate (Estradiol undecanoate) [1] [3] **Molecular Formula:** C₂₉H₄₄O₃ [1] [3] **Molecular Weight:** 440.668 g·mol⁻¹ [1] **CAS Number:** 3571-53-7 [3] **ATC Code:** G03CA03 [3]

Mechanism of Action: **Estradiol undecylate** hydrolyzes via esterases into estradiol and undecanoic acid [1]. Estradiol agonizes the estrogen receptor (ER), modulating gene transcription in estrogen-responsive

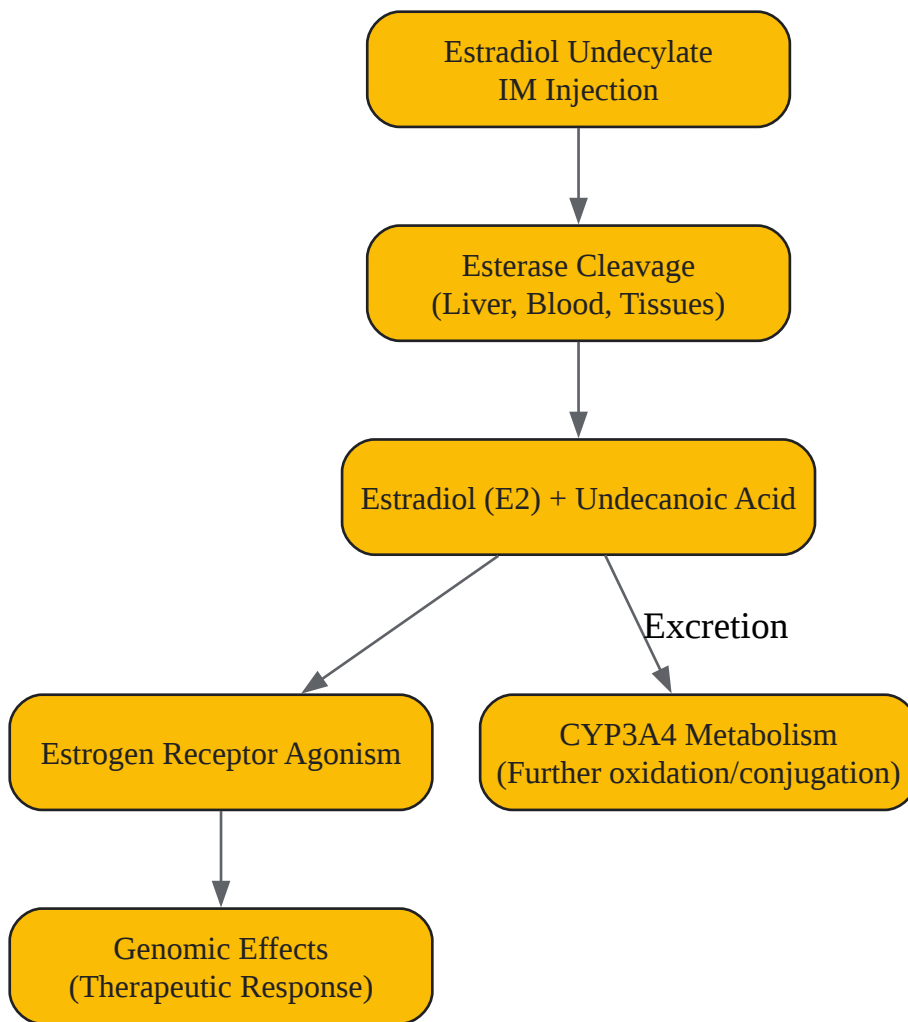
tissues [3] [4].

Target: Estrogen Receptor (NR3A/ESR) [3] **Metabolism:** Hepatic, primarily by cytochrome P450 3A4 (CYP3A4) [3]. Concomitant use of CYP3A4 inducers or inhibitors may alter estrogen plasma concentrations [4].

Table 1: Physicochemical and Pharmacokinetic Properties of Injectable **Estradiol Undecylate**

Property	Description
Drug Class	Estrogen; Estrogen ester [1]
Form	Oil solution for intramuscular injection [1]
Typical Concentration	100 mg/mL (historical pharmaceutical), 50-100 mg/mL (homebrew) [1] [5] [6]
Bioavailability	High (with intramuscular injection) [1]
Protein Binding	~98% (estradiol, to albumin and SHBG) [1]
Metabolism	Cleavage via esterases in liver, blood, and tissues [1]
Elimination Half-life	Approximately 30 days (biological half-life) [5]

The metabolic pathway of **estradiol undecylate** is summarized below:



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Clinical Applications and Dosing

Historically, **estradiol undecylate** has been used for specific clinical indications, primarily involving sustained estrogenic suppression.

*Table 2: Historical Clinical Applications and Dosing of **Estradiol Undecylate***

Indication	Recommended Dosage & Frequency	Notes & Key Findings
Prostate Cancer	100 mg via IM injection every 3 to 4 weeks [1]	Used as high-dose estrogen therapy for androgen suppression. Largely superseded by GnRH analogues and antiandrogens [1].
Gender-Affirming Hormone Therapy	100 mg to 800 mg via IM injection per month [1]	Used to achieve and maintain feminizing hormone levels and suppress testosterone [1].
Sex Drive Suppression	50 to 100 mg via IM injection every 3 to 4 weeks [1]	e.g., for the treatment of sex offenders [1].

Table 3: Comparative Durations of Action of Select Injectable Estradiol Esters

Estradiol Ester	Form	Approximate Duration by Dose
Estradiol Valerate (EV)	Oil Solution	40 mg ≈ 14–21 days; 100 mg ≈ 21–28 days [7]
Estradiol Cypionate (EC)	Oil Solution	5 mg ≈ 11–14 days [7]
Estradiol Enanthate (EEn)	Oil Solution	10 mg ≈ 20–30 days [7]
Estradiol Undecylate (EU)	Oil Solution	10–20 mg ≈ 40–60 days; 25–50 mg ≈ 60–120 days [7]

Formulation Protocol

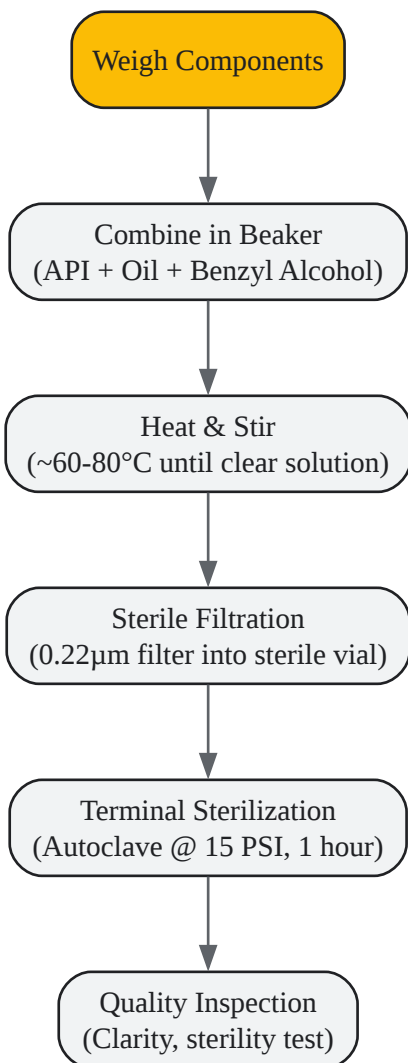
The following protocol for compounding **estradiol undecylate** is derived from community-based homebrew practices and is intended for research purposes only [6].

Objective: To prepare a sterile, multi-dose solution of **estradiol undecylate** in oil for experimental intramuscular or subcutaneous injection.

Materials:

- **Active Pharmaceutical Ingredient (API): Estradiol undecylate** powder [6].
- **Vehicle/Oil:** Castor Oil USP (preferred for high-concentration solutions due to better solubility) or MCT Oil 60/40 USP (thinner, easier to inject but may have shorter half-life) [6].
- **Preservative:** Benzyl Alcohol (2% v/v, mandatory for multi-dose vials) [6] [4].
- **Solvent (Optional):** Benzyl Benzoate (0-44% v/v, can be used to increase API solubility if needed) [6].
- **Equipment:** Milligram scale, magnetic stir bar and hot plate, glass beakers, sterile syringe filters (0.22 μm Nylon or PTFE), sterile glass vials, vial crimper, syringes, needles, and a pressure cooker or autoclave for terminal sterilization [6].

Procedure: The formulation workflow involves precise steps to ensure sterility and solubility:



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- **Weighing:** Accurately weigh the **estradiol undecylate** powder. For a 5 mL vial at 100 mg/mL, use 500 mg of API [6].

- **Mixing:** Combine the API with the vehicle (e.g., 4.43 mL of castor oil for the 100 mg/mL recipe) and preservative (0.1 mL of Benzyl Alcohol, 2% v/v) in a glass beaker with a stir bar [6].
 - **Heating and Dissolution:** Place the beaker on a magnetic stirring hot plate. Apply medium heat (approximately 60–80°C) with continuous stirring until the API is fully dissolved and the solution is clear [6].
 - **Sterile Filtration:** Using a syringe and needle, draw up the warm solution. Attach a 0.22 µm sterile syringe filter and slowly push the solution through the filter into a pre-sterilized glass vial. This step removes particulate matter and bacteria [6].
 - **Terminal Sterilization:** Crimp the vial cap securely. Perform terminal sterilization by autoclaving in a pressure cooker capable of reaching 15 PSI for at least one hour. This provides a final defense against microbial contamination [6].
 - **Quality Control:** After cooling, visually inspect the vial for clarity and the absence of particles. The formulation should be tested for sterility and stability according to standard laboratory practices.
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Safety and Contradictions

Contraindications: Estrogens are contraindicated in individuals with active or history of blood clotting disorders, cardiovascular disease, liver disease, and certain hormone-sensitive cancers (e.g., breast cancer, endometrial cancer) [1] [4].

Adverse Effects: Side effects are related to the estrogenic action of the drug. In clinical studies for prostate cancer, high doses of **estradiol undecylate** were associated with a high incidence of gynecomastia, erectile dysfunction, and cardiovascular complications including edema, thrombophlebitis, and thromboembolism [1]. The risk of cardiovascular events may be formulation and dose-dependent [1].

Boxed Warning: Estrogen therapy carries a **boxed warning** for an increased risk of endometrial cancer in postmenopausal women and increased risks of cardiovascular events and probable dementia in certain populations [4]. These risks should be considered in the benefit-risk assessment for any new formulation.

Drug Interactions: Estrogens are metabolized by CYP3A4. Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) may reduce efficacy. Conversely, CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, grapefruit juice) may increase estrogen plasma levels and the risk of adverse effects [4].

Conclusion

Estradiol undecylate in oil solution is a prototypical long-acting parenteral estrogen formulation. Its key characteristic is an exceptionally long duration of action, facilitated by the lipophilic undecylate ester. While of historical clinical importance, its formulation presents specific challenges, particularly in maintaining sterility and solubility for a compound intended for infrequent, deep intramuscular administration. Future research and development should focus on optimizing the vehicle and sterilization protocols to enhance the stability and safety profile of this long-acting agent.

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